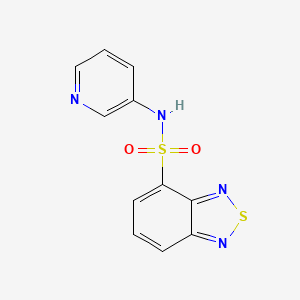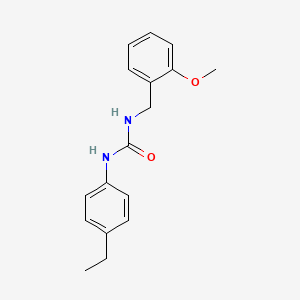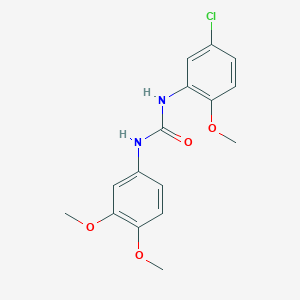![molecular formula C15H22N2O4S B4422675 N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4422675.png)
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide
Overview
Description
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and is essential for B-cell development and activation. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide works by inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is responsible for activating downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by this compound leads to decreased B-cell activation and proliferation, ultimately resulting in the suppression of B-cell-mediated immune responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, decreased B-cell activation and proliferation, and suppression of cytokine production. This compound has also been shown to induce apoptosis in B-cell malignancies and to reduce the production of autoantibodies in models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide is its specificity for BTK, which reduces the likelihood of off-target effects. This compound is also orally bioavailable, making it easy to administer in preclinical and clinical studies. However, this compound has a relatively short half-life, which may limit its effectiveness in some settings. Additionally, this compound has not yet been tested in large-scale clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several potential future directions for the development of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide. One area of focus could be the optimization of the synthesis method to improve yield and reduce costs. Another direction could be the development of combination therapies that include this compound and other targeted agents. Additionally, this compound could be investigated in other disease settings, such as multiple sclerosis and Sjogren's syndrome. Finally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
Scientific Research Applications
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent antitumor activity and has shown to be well-tolerated in vivo. This compound has also been investigated in models of autoimmune diseases, such as rheumatoid arthritis and lupus, and has shown to be effective in reducing disease severity.
properties
IUPAC Name |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-2-4-15(18)17-12-6-8-14(9-7-12)22(19,20)16-11-13-5-3-10-21-13/h6-9,13,16H,2-5,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGQPQQAGCNZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-isopropoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)methanol](/img/structure/B4422600.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4422601.png)


![N-(2-chlorophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4422616.png)
![5-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4422624.png)
![4-({[(2-ethylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4422631.png)
![4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B4422634.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4422636.png)


![8-{[1-(phenylsulfonyl)-1H-pyrrol-2-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4422655.png)
![ethyl 4-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4422672.png)
